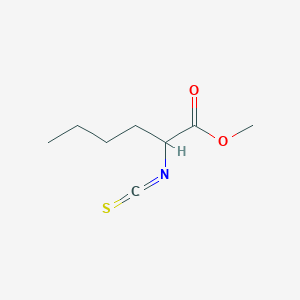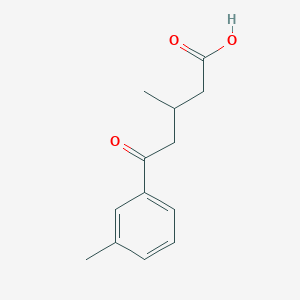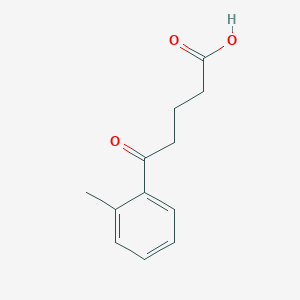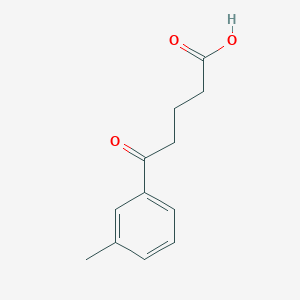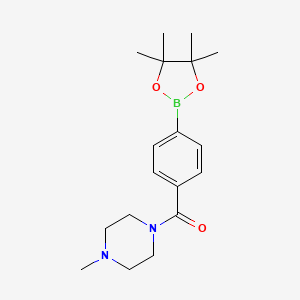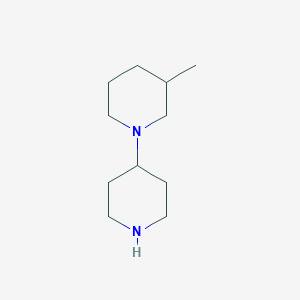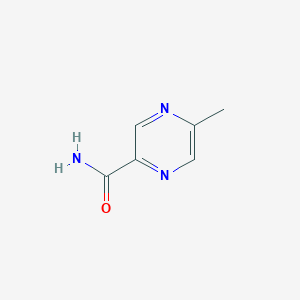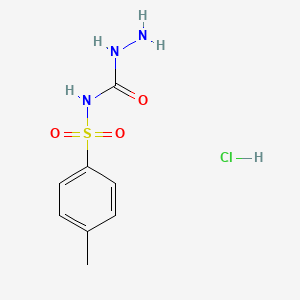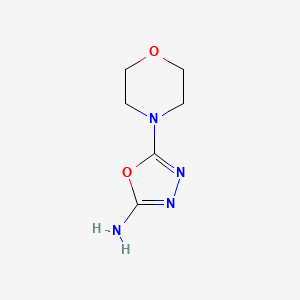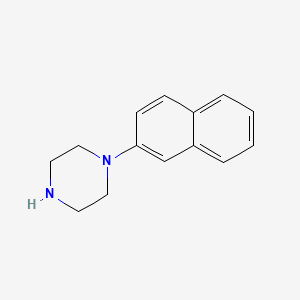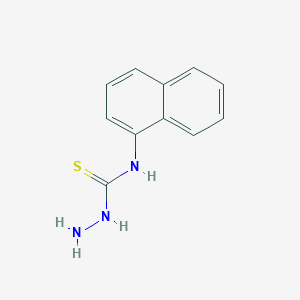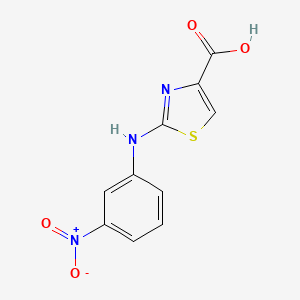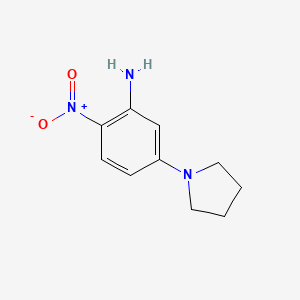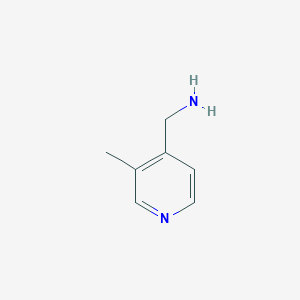
(3-Methylpyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpyridin-4-yl)methanamine, also known as N-methylpyridinium, is a heterocyclic organic compound that has found wide use in a variety of scientific fields. It is an important building block for the synthesis of many important compounds, and its unique properties make it a useful tool for researchers.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (3-Methylpyridin-4-yl)methanamine involves the reaction of 3-methylpyridine with formaldehyde followed by reduction with sodium borohydride.
Starting Materials
3-methylpyridine, formaldehyde, sodium borohydride, methanol, hydrochloric acid
Reaction
Step 1: Mix 3-methylpyridine and formaldehyde in methanol and add hydrochloric acid as a catalyst., Step 2: Heat the mixture at reflux for several hours until the reaction is complete., Step 3: Cool the mixture and add sodium borohydride to reduce the imine intermediate to the amine product., Step 4: Acidify the mixture with hydrochloric acid to protonate the amine product and isolate it by filtration or extraction.
科学的研究の応用
(3-Methylpyridin-4-yl)methanaminedinium is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, amino acids, and peptides. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarials, antibiotics, and antivirals. In addition, (3-Methylpyridin-4-yl)methanaminedinium has been used in the synthesis of polymers and other materials for use in biomedical and pharmaceutical applications.
作用機序
The mechanism of action of (3-Methylpyridin-4-yl)methanaminedinium is not fully understood. However, it is thought that the compound acts as a proton donor, donating a proton to an acceptor molecule. This donation of a proton results in a change in the structure of the acceptor molecule, which can lead to a variety of different effects. For example, the proton donation may lead to the formation of new bonds, the activation of a reaction, or the inhibition of a reaction.
生化学的および生理学的効果
(3-Methylpyridin-4-yl)methanaminedinium has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant, anti-inflammatory, and antineoplastic properties. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes.
実験室実験の利点と制限
(3-Methylpyridin-4-yl)methanaminedinium is a useful tool for laboratory experiments due to its low cost, high purity, and ease of synthesis. However, there are some limitations to its use in the lab. For example, it is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, it is toxic and should be handled with caution.
将来の方向性
(3-Methylpyridin-4-yl)methanaminedinium has a wide range of potential applications in scientific research. Possible future directions include the development of new synthetic methods, the use of the compound in the synthesis of new drugs, and the exploration of its potential therapeutic effects. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential uses.
特性
IUPAC Name |
(3-methylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLSCJHELOPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyridin-4-yl)methanamine | |
CAS RN |
97004-05-2 |
Source


|
| Record name | 3-Methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97004-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-methylpyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
